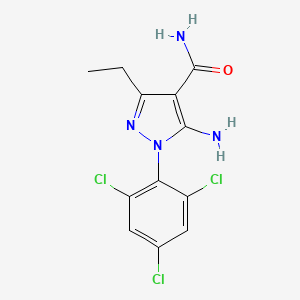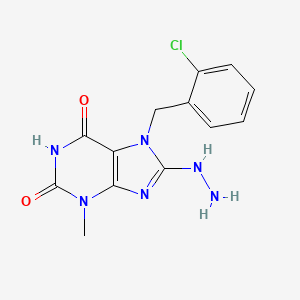![molecular formula C20H24Cl2N4O2 B14093772 1-Benzyl-3-methyl-7-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14093772.png)
1-Benzyl-3-methyl-7-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride typically involves multi-step organic reactions. One common method involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different pharmacological properties.
科学的研究の応用
1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition leads to the disruption of cell cycle progression, ultimately inducing apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle regulation.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as CDK2 inhibitors and have shown similar cytotoxic activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their kinase inhibitory properties and potential as multi-targeted kinase inhibitors.
Uniqueness
1-benzyl-3-methyl-7-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride is unique due to its specific structure, which allows for high selectivity and potency in inhibiting CDK2. This selectivity makes it a promising candidate for targeted cancer therapy.
特性
分子式 |
C20H24Cl2N4O2 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC名 |
1-benzyl-3-methyl-7-piperidin-4-ylpyrido[2,3-d]pyrimidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C20H22N4O2.2ClH/c1-23-19(25)16-7-8-17(15-9-11-21-12-10-15)22-18(16)24(20(23)26)13-14-5-3-2-4-6-14;;/h2-8,15,21H,9-13H2,1H3;2*1H |
InChIキー |
MKFVKFMKURYILJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(N=C(C=C2)C3CCNCC3)N(C1=O)CC4=CC=CC=C4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]hexanamide](/img/structure/B14093704.png)
![1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093706.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093707.png)
![methyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14093708.png)
![(3Z,6Z)-3-[(4-Methoxyphenyl)methylene]-6-(phenylmethylene)-2,5-piperazinedione](/img/structure/B14093718.png)
![(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14093727.png)
![[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14093743.png)
![2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093751.png)
![8-{2-[4-(2-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093764.png)

![N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide](/img/structure/B14093770.png)

![1-(4-Tert-butylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093779.png)
![6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14093786.png)
